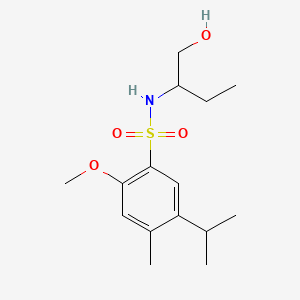
N-(1-hydroxybutan-2-yl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-hydroxybutan-2-yl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is a compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of the sulfonamide group (SO2NH2) and are known for their diverse applications in medicinal chemistry, particularly as antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxybutan-2-yl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Introduction of the hydroxybutan-2-yl group: This step involves the alkylation of the sulfonamide with a suitable alkyl halide.
Methoxylation and methylation:
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar steps but optimized for yield and efficiency. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxybutan-2-yl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-hydroxybutan-2-yl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-hydroxybutan-2-yl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it likely inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfisoxazole: Known for its use in treating urinary tract infections.
Uniqueness
N-(1-hydroxybutan-2-yl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other sulfonamides. These modifications can affect its solubility, absorption, distribution, metabolism, and excretion, potentially making it more effective or reducing side effects .
Properties
CAS No. |
1206107-33-6 |
|---|---|
Molecular Formula |
C15H25NO4S |
Molecular Weight |
315.4g/mol |
IUPAC Name |
N-(1-hydroxybutan-2-yl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H25NO4S/c1-6-12(9-17)16-21(18,19)15-8-13(10(2)3)11(4)7-14(15)20-5/h7-8,10,12,16-17H,6,9H2,1-5H3 |
InChI Key |
AZZDLXYQSSDTNW-UHFFFAOYSA-N |
SMILES |
CCC(CO)NS(=O)(=O)C1=C(C=C(C(=C1)C(C)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B602947.png)
![2-[4-(2-Methoxy-5-methylbenzenesulfonamido)phenyl]acetic acid](/img/structure/B602948.png)
amine](/img/structure/B602950.png)

![(3-Hydroxypropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B602952.png)
amine](/img/structure/B602953.png)
amine](/img/structure/B602955.png)
amine](/img/structure/B602956.png)
![N-[1-(hydroxymethyl)propyl]-4-methoxy-2,3-dimethylbenzenesulfonamide](/img/structure/B602957.png)
amine](/img/structure/B602958.png)
![2,5-diethoxy-N-[1-(hydroxymethyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B602959.png)
![Cyclohexylethyl[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B602964.png)
amine](/img/structure/B602967.png)
![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(phenylethyl)amine](/img/structure/B602968.png)
